molecular formula C16H12N2O7 B14636744 3,5-dinitrobenzoic acid;1H-inden-1-ol CAS No. 53820-88-5

3,5-dinitrobenzoic acid;1H-inden-1-ol

Cat. No.: B14636744
CAS No.: 53820-88-5
M. Wt: 344.27 g/mol
InChI Key: MGHZHDMMOLXSAH-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid;1H-inden-1-ol is a compound that combines the properties of two distinct chemical entities: 3,5-dinitrobenzoic acid and 1H-inden-1-ol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in the identification of alcohol components in esters . 1H-inden-1-ol, on the other hand, is a derivative of indene, a bicyclic hydrocarbon, and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% .

1H-inden-1-ol can be synthesized through various methods, including the reduction of indanone or the hydrolysis of indene derivatives. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes, where benzoic acid is treated with a mixture of nitric and sulfuric acids under controlled conditions to ensure safety and high yield. The resulting product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas and a catalyst.

    Substitution: Replacement of functional groups on the aromatic ring with other groups, such as halogens or alkyl groups.

1H-inden-1-ol can undergo:

    Oxidation: Conversion to indanone or other oxidized derivatives.

    Reduction: Formation of indane derivatives.

    Substitution: Introduction of various substituents on the indene ring.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid for 3,5-dinitrobenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) for both compounds.

    Oxidation: Potassium permanganate or chromium trioxide for 1H-inden-1-ol.

Major Products Formed

    3,5-Dinitrobenzoic acid: Aminobenzoic acids, halogenated benzoic acids.

    1H-inden-1-ol: Indanone, indane derivatives.

Scientific Research Applications

3,5-Dinitrobenzoic acid is used in:

1H-inden-1-ol is used in:

    Organic Synthesis: Intermediate in the production of various chemicals.

    Pharmaceuticals: Synthesis of drug intermediates.

    Materials Science: Production of polymers and resins.

Mechanism of Action

The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to form derivatives with alcohols and amines, which can be identified by their melting points . The nitro groups enhance the acidity of the compound, making it more reactive in various chemical processes.

1H-inden-1-ol acts as an intermediate in organic synthesis, participating in various reactions due to its reactive hydroxyl group and the stability of the indene ring structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrobenzoic acid is unique due to its higher melting points for derivatives, making it preferable for certain analytical applications . 1H-inden-1-ol’s unique structure allows it to participate in a wide range of organic reactions, making it a valuable intermediate in chemical synthesis.

Properties

CAS No.

53820-88-5

Molecular Formula

C16H12N2O7

Molecular Weight

344.27 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;1H-inden-1-ol

InChI

InChI=1S/C9H8O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6,9-10H;1-3H,(H,10,11)

InChI Key

MGHZHDMMOLXSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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